Molecular Topology: Zero H-Bond Donors vs. Epoxy-Containing Amber Oxepin Analogs
The target compound possesses zero hydrogen-bond donor atoms compared to one H-bond donor in the prominent amber fragrance analog dodecahydro-3,8,8,11a-tetramethyl-5H-3,5a-epoxynaphth[2,1-c]oxepin (CAS 57345-19-4), which contains a hydroxyl/hemiacetal moiety accessible via its epoxy-naphthoxepin scaffold . This absence of H-bond donor capacity in the target compound predicts lower water solubility, reduced hygroscopicity, and potentially higher substantivity on non-polar surfaces, which is relevant for fragrance longevity in perfumery applications [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 0 H-bond donors [1] |
| Comparator Or Baseline | CAS 57345-19-4: 1 H-bond donor (estimated from epoxy-hemiacetal functionality; exact computed value not located in literature) |
| Quantified Difference | Δ = 1 H-bond donor (Target = 0, Comparator = 1); difference in kind, not merely magnitude |
| Conditions | Computed property based on 2D molecular structure; PubChem release 2024.11.20 |
Why This Matters
For procurement decisions in fragrance formulation, zero H-bond donor count correlates with reduced water solubility (XLogP3-AA = 4.5), which can be advantageous for long-lasting hydrophobic-surface fragrances compared to more polar analogs.
- [1] PubChem. Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin: Computed Properties. CID 44153939. 2024. View Source
